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Compound of Interest

Compound Name: (4-Phenylphenyl) benzoate

Cat. No.: B1267953

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (4-
Phenylphenyl) benzoate (also known as 4-biphenylyl benzoate). Due to the limited availability
of published experimental spectra for this specific compound, this document combines
available mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and
Infrared (IR) spectroscopic characteristics based on its chemical structure and data from
analogous compounds. Detailed, generalized experimental protocols for obtaining such spectra
are also provided.

Core Spectroscopic Data

The following tables summarize the available and predicted quantitative data for (4-
Phenylphenyl) benzoate.

Table 1: Mass Spectrometry Data for (4-Phenylphenyl)
benzoate

Parameter Value

Molecular Formula C19H1402

Molecular Weight 274.31 g/mol

Major Fragments (m/z) 274 (M%), 169, 139, 105 (base peak), 77, 51
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Note: The mass spectrometry data is based on publicly available information.

Table 2: Predicted *H NMR Spectral Data for (4-
Phenylphenyl) benzoate

Chemical Shift (6, ppm) Multiplicity Assignment
Protons ortho to the carbonyl
8.22 - 8.18 Doublet
group
) Proton para to the carbonyl
7.68 - 7.62 Triplet
group
] Protons meta to the carbonyl
7.55-7.45 Triplet
group
Protons on the second phenyl
7.65-7.58 Doublet ]
ring (ortho)
) Protons on the second phenyl
7.48 - 7.40 Triplet )
ring (meta)
] Proton on the second phenyl
7.38-7.32 Triplet )
ring (para)
Protons ortho to the ester
7.25-7.18 Doublet

oxygen

Note: These are predicted chemical shifts based on the structure of (4-Phenylphenyl)
benzoate and known values for similar aromatic esters. Actual experimental values may vary.

Table 3: Predicted **C NMR Spectral Data for (4-
Phenylphenyl) benzoate
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Chemical Shift (6, ppm) Assignment

~165 Carbonyl carbon (C=0)

~151 Carbon attached to the ester oxygen
~141 Quaternary carbon of the biphenyl group
~138 Quaternary carbon of the biphenyl group
~134 CH para to the carbonyl group

~130 CH ortho to the carbonyl group

~129 CH meta to the carbonyl group

~129 CH on the second phenyl ring

~128 CH on the second phenyl ring

~127 CH on the second phenyl ring

~122 CH ortho to the ester oxygen

Note: These are predicted chemical shifts based on the structure of (4-Phenylphenyl)
benzoate and known values for similar aromatic esters. Actual experimental values may vary.

Table 4: Predicted Infrared (IR) Spectroscopy Data for (4-
Phenylphenyl) benzoate
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Wavenumber (cm~?) Intensity Assignment

3100 - 3000 Medium C-H stretch (aromatic)
1735-1715 Strong C=0 stretch (ester)

1600 - 1450 Medium C=C stretch (aromatic rings)

C-O stretch (ester,
1270 - 1200 Strong

asymmetric)

1150 - 1000 Medium C-O stretch (ester, symmetric)
C-H out-of-plane bend

850 - 750 Strong

(aromatic substitution)

Note: These are predicted absorption bands based on the functional groups present in (4-
Phenylphenyl) benzoate.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques
cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Accurately weigh 5-10 mg of (4-Phenylphenyl) benzoate for *H NMR or 20-50 mg for 13C
NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls, DMSO-ds).

o Transfer the solution to a clean 5 mm NMR tube.
o If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

o Data Acquisition:
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[e]

Insert the NMR tube into the spectrometer.

o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.

o Acquire the *H NMR spectrum.

o For 3C NMR, use a proton-decoupled pulse sequence and acquire the spectrum. A
greater number of scans will be necessary due to the lower natural abundance of the 13C
isotope.

» Data Processing:

[¢]

Apply a Fourier transform to the acquired Free Induction Decay (FID).

[¢]

Phase the resulting spectrum and perform baseline correction.

[e]

Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

o

Integrate the peaks in the *H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of (4-Phenylphenyl) benzoate with approximately 100-200 mg
of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a
fine, homogeneous powder is obtained.

o Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
o Data Acquisition:

o Place the KBr pellet in the sample holder of an FTIR spectrometer.

o Acquire a background spectrum of the empty sample compartment.

o Acquire the IR spectrum of the sample.
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» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Identify and label the significant absorption bands.

Mass Spectrometry (MS)

e Sample Preparation:

o Dissolve a small amount of (4-Phenylphenyl) benzoate in a suitable volatile solvent (e.g.,
methanol, acetonitrile).

o The concentration should be adjusted based on the ionization technigque and instrument
sensitivity.

o Data Acquisition:

o Introduce the sample into the mass spectrometer. Common techniques for compounds of
this type include Electron lonization (El) or Electrospray lonization (ESI).

o Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
» Data Processing:
o The instrument software will generate a plot of relative ion abundance versus m/z.

o Identify the molecular ion peak (M*) and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of (4-
Phenylphenyl) benzoate.
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Caption: Workflow for Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of (4-Phenylphenyl) benzoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267953#spectroscopic-data-of-4-phenylphenyl-
benzoate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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